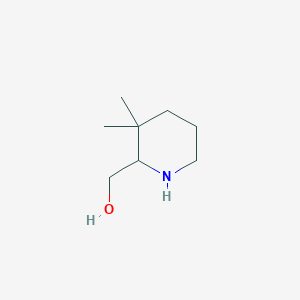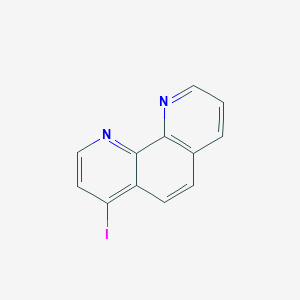
4-Iodo-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound is characterized by the presence of an iodine atom at the fourth position of the phenanthroline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,10-phenanthroline typically involves the iodination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with iodine monochloride (ICl) in an organic solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-1,10-phenanthroline or 4-thiocyanato-1,10-phenanthroline can be obtained.
Coupling Products: Various aryl or alkynyl derivatives of 1,10-phenanthroline can be synthesized through coupling reactions.
Scientific Research Applications
4-Iodo-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1,10-phenanthroline is primarily related to its ability to coordinate with metal ions. This coordination can modulate the activity of metalloenzymes and other metal-dependent biological processes. The compound can also intercalate into DNA, disrupting its structure and function . Additionally, its derivatives can act as redox-active agents, participating in electron transfer reactions .
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
4-Methyl-1,10-phenanthroline: A derivative with a methyl group at the fourth position, used in similar applications but with different reactivity.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups at the second and ninth positions, offering unique steric and electronic properties.
Uniqueness of 4-Iodo-1,10-phenanthroline: The presence of the iodine atom in this compound enhances its reactivity, making it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C12H7IN2 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
4-iodo-1,10-phenanthroline |
InChI |
InChI=1S/C12H7IN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H |
InChI Key |
YPGDPTZOMNUECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


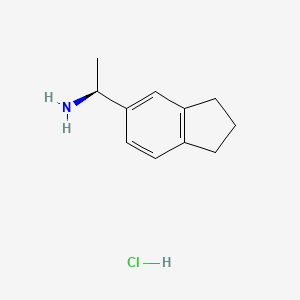
![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)
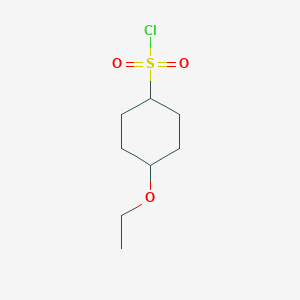
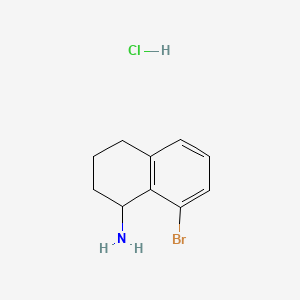
![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)
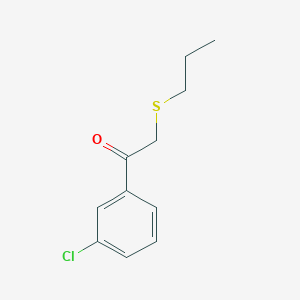
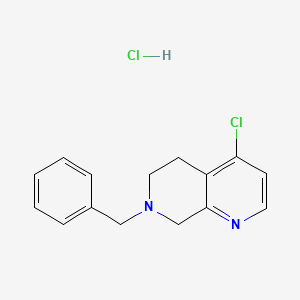
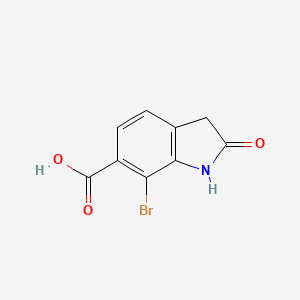
![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
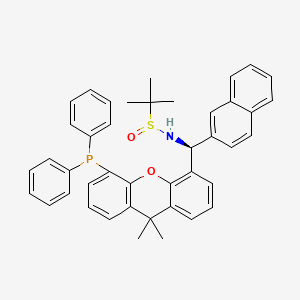
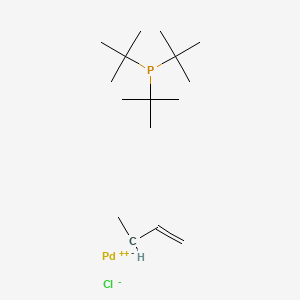
![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
